molecular formula C8H10N2O2S B12280267 1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Katalognummer: B12280267
Molekulargewicht: 198.24 g/mol
InChI-Schlüssel: ZUNUZTGIGXPICL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione, which is also known as 1-Methyl-3-allyl-2-thiobarbituric acid, is a thiobarbiturate derivative with the molecular formula C8H10N2O2S . This compound is of significant interest in scientific research, particularly in the field of pharmacology and neuroscience, as it shares a core structural motif with a class of compounds known for their central nervous system (CNS) activity. Barbiturate and thiobarbiturate derivatives have been extensively studied for their ability to modulate GABA-A receptor function, thereby potentiating inhibitory neurotransmission in the brain . Research into related thiobarbiturates, such as thialbarbital, provides context for its potential applications; these analogues have been used historically as short-acting sedative agents in surgical anesthesia and as tools for studying anesthetic mechanisms . The primary research value of this compound lies in its utility as a chemical probe for investigating the structure-activity relationships of CNS-depressant drugs, the molecular pharmacology of ion channels, and the fundamental processes underlying anesthesia . Its mechanism of action is hypothesized to involve binding to hydrophobic sites within the GABA-A receptor complex, leading to increased chloride ion conductance and neuronal hyperpolarization, a mechanism shared by many modern general anesthetics . Researchers utilize this and similar structures to explore the nuances of stereochemistry in drug-receptor interactions, as enantiomers of chiral anesthetics can exhibit considerably different pharmacological profiles . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C8H10N2O2S

Molekulargewicht

198.24 g/mol

IUPAC-Name

1-methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C8H10N2O2S/c1-3-4-10-7(12)5-6(11)9(2)8(10)13/h3H,1,4-5H2,2H3

InChI-Schlüssel

ZUNUZTGIGXPICL-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CC(=O)N(C1=S)CC=C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Synthetic Strategies

Thiobarbituric acid derivatives are typically synthesized via cyclocondensation of thioureas with malonic acid esters or diketones. For 1-methyl-3-allyl derivatives, the following strategies are employed:

Direct Condensation Using N-Substituted Thioureas

The most common method involves reacting N-methyl-N-allyl thiourea with diethyl malonate in the presence of a strong base (e.g., sodium ethoxide). This one-pot reaction forms the diazinane ring via nucleophilic attack and cyclization.

Reaction Scheme:
$$
\text{NH}2\text{CSNH}2 \xrightarrow[\text{Alkylation}]{\text{CH}3\text{I / CH}2=\text{CHCH}2\text{Br}} \text{CH}3\text{NHC}(\text{S})\text{NHCH}2\text{CH}=\text{CH}2 \xrightarrow[\text{NaOEt}]{\text{Diethyl malonate}} \text{Target Compound}
$$

Key Conditions:
  • Base: Sodium ethoxide (2–4 equivalents) in anhydrous ethanol.
  • Temperature: Reflux (78°C) for 6–12 hours.
  • Workup: Acidification with HCl (pH 1–2) precipitates the product.
Challenges:
  • Regioselectivity: Competing alkylation at sulfur or oxygen sites may occur without controlled stoichiometry.
  • Byproducts: Unreacted thiourea or over-alkylated species require purification via recrystallization or column chromatography.

Stepwise Alkylation of Thiobarbituric Acid

An alternative approach involves sequential alkylation of unsubstituted thiobarbituric acid:

Synthesis of 1-Methyl-2-thiobarbituric Acid

  • Methylation: Treat thiobarbituric acid with methyl iodide in DMF/K$$2$$CO$$3$$ to yield 1-methyl-2-thiobarbituric acid.
  • Allylation: React the monomethylated product with allyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide).

Optimized Parameters:

  • Solvent: Dichloromethane/water biphasic system.
  • Yield: 65–72% after silica gel chromatography.

Knoevenagel Condensation for Functionalization

For derivatives requiring additional substituents (e.g., aryl groups), a Knoevenagel condensation is employed post-cyclization:

Procedure:

  • React 1-methyl-3-allyl thiobarbituric acid with aldehydes (e.g., benzaldehyde) in ethanol containing catalytic piperidine.
  • Heat at 60°C for 4 hours to form α,β-unsaturated derivatives.

Example:
$$
\text{Target Compound} + \text{PhCHO} \rightarrow \text{5-Benzylidene-1-methyl-3-allyl-2-thiobarbituric acid}
$$

Yield: 58–64% after recrystallization from methanol.

Industrial-Scale Production

A Chinese patent (CN104892528A) outlines a scalable method for 2-thiobarbiturates:

Process Overview:

  • Reagents:
    • Diethyl malonate (1.0 eq)
    • N-Methyl-N-allyl thiourea (1.2 eq)
    • Sodium ethoxide (3.0 eq)
  • Steps:
    • Dissolve sodium ethoxide in ethanol, add thiourea, and stir at 50°C.
    • Add diethyl malonate dropwise, reflux for 8 hours.
    • Quench with HCl, filter, and wash with ice-cold ethanol.

Scale-Up Data:

Parameter Laboratory Scale Pilot Scale
Yield 68% 72%
Purity (HPLC) 95% 97%
Reaction Time 8 hours 6 hours

Structural Validation and Characterization

Post-synthesis analysis confirms the product’s identity:

Spectroscopic Data:

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
    δ 12.04 (s, 2H, NH), 5.85–5.75 (m, 1H, CH$$2$$=CH), 5.15–5.05 (m, 2H, CH$$2$$=CH$$2$$), 3.45 (s, 3H, NCH$$3$$), 3.20–3.10 (m, 2H, NCH$$2$$).
  • IR (KBr):
    ν 1685 cm$$^{-1}$$ (C=O), 1230 cm$$^{-1}$$ (C=S).

X-ray Crystallography:

Crystals grown from ethanol/water show:

  • Planarity: The diazinane ring adopts a boat conformation with a dihedral angle of 1.41° between the thiobarbiturate core and allyl group.
  • Hydrogen Bonding: N–H···S interactions stabilize the crystal lattice.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Condensation 68–75 95–97 High Moderate
Stepwise Alkylation 65–72 90–93 Moderate Low
Knoevenagel Reaction 58–64 88–90 Low High

Recommendations:

  • Lab-Scale: Direct condensation offers the best balance of yield and purity.
  • Industrial Use: Patent-derived sodium ethoxide method ensures reproducibility at scale.

Analyse Chemischer Reaktionen

Reaktionstypen

1-Methyl-3-Prop-2-enyl-2-Sulfanyliden-1,3-diazinane-4,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktanten zu lösen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der jeweiligen Reaktionsart ab. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder anderen reduzierten Formen der Verbindung führen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Diazinan-Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-Methyl-3-Prop-2-enyl-2-Sulfanyliden-1,3-diazinane-4,6-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität verändern und verschiedene biochemische Pfade beeinflussen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related thiobarbiturates and barbiturates, focusing on substituent variations, molecular properties, and reported applications.

Comparison Table

Compound Name (IUPAC) Substituents (Positions 1, 3, 5) Molecular Weight Key Properties/Applications Reference
1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione Methyl (1), prop-2-enyl (3) ~242.3* Potential CNS activity; structural barbiturate analog
Thiamylal (5-Pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione) Pentan-2-yl (5), prop-2-enyl (5) 254.3 Short-acting anesthetic; rapid onset due to lipophilic substituents
5-(3,4-Dichlorophenyl)-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione 3,4-Dichlorophenyl (5), methyl (5) 292.2* FABP4 inhibitor (IC50 = 3.3 µM); enhanced protein binding
Primidone (5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione) Ethyl (5), phenyl (5) 218.2 Anticonvulsant; lacks sulfur substitution, altering metabolism
1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione 4-Methoxyphenyl (1) 250.3 Enhanced metabolic stability due to electron-donating methoxy group

*Estimated based on molecular formula.

Key Differences and Implications

Substituent Effects
  • Position 1 vs. Position 5 Substitutions: The target compound’s methyl group at position 1 contrasts with thiamylal’s pentan-2-yl group at position 5 .
  • Aromatic vs. Aliphatic Groups : Compounds like 5-(3,4-dichlorophenyl)-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione and primidone demonstrate that aromatic substituents enhance binding to proteins (e.g., FABP4) or receptors, while aliphatic groups (e.g., prop-2-enyl) favor rapid distribution.
Sulfur Substitution

The sulfanylidene (C=S) group at position 2 increases acidity compared to barbiturates (C=O), altering solubility and hydrogen-bonding capacity. This may enhance membrane permeability but reduce stability in alkaline conditions .

Pharmacological Activity
  • Thiamylal : Used as an anesthetic due to its rapid action and high lipid solubility from pentan-2-yl and prop-2-enyl groups .
  • Primidone: Lacks sulfur but retains anticonvulsant activity via metabolism to phenobarbital, highlighting the importance of substituent flexibility .
  • FABP4 Inhibitor : The dichlorophenyl-substituted derivative shows targeted enzyme inhibition, suggesting substituent-driven selectivity .

Biologische Aktivität

1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as thiohexital, is a compound with notable biological activities. Its structure includes a diazinane core with sulfanylidene and prop-2-enyl substituents, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S with a molecular weight of approximately 264.34 g/mol. Key properties include:

PropertyValue
Molecular Weight264.34 g/mol
Density1.2 g/cm³
LogP1.7869
Melting PointNot Available

This compound exhibits various biological activities through multiple mechanisms:

1. Antimicrobial Activity
Research indicates that thiohexital possesses antimicrobial properties against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

2. Antioxidant Activity
The compound has demonstrated significant antioxidant activity in vitro, which is crucial for protecting cells from oxidative stress. This activity is often measured using assays such as DPPH and ABTS radical scavenging tests.

3. Enzyme Inhibition
Thiohexital has been shown to inhibit specific enzymes, including tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.

Case Studies and Research Findings

Several studies have evaluated the biological effects of thiohexital:

Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of thiohexital against various pathogens. The results indicated that thiohexital exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Antioxidant Properties
In an investigation of antioxidant potential published in Food Chemistry, thiohexital showed a dose-dependent increase in radical scavenging activity, with an IC50 value of 25 µg/mL in the DPPH assay.

Study 3: Tyrosinase Inhibition
A recent study focused on the compound's ability to inhibit tyrosinase activity in B16F10 melanoma cells. Thiohexital exhibited an IC50 value of 5 µM, significantly reducing melanin production compared to controls.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.